(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol
Description
(Z)-Octadec-9-enoic acid (oleic acid) is a monounsaturated fatty acid with the IUPAC name (Z)-9-octadecenoic acid. It is a cis isomer with a molecular formula of C₁₈H₃₄O₂, a molecular weight of 282.46 g/mol, and a melting point of 13°C . It is abundant in natural lipids and widely used in food, cosmetics, and pharmaceuticals due to its emulsifying and moisturizing properties .
2-[2,3,4,5,6-Pentakis(2-Hydroxyethoxy)Hexoxy]Ethanol is a highly ethoxylated alcohol derivative. Its structure comprises a hexoxy backbone with five 2-hydroxyethoxy groups, resulting in enhanced hydrophilicity. This component likely acts as a surfactant or solubilizing agent in formulations .
Properties
IUPAC Name |
(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O12.4C18H34O2/c19-1-7-25-13-15(27-9-3-21)17(29-11-5-23)18(30-12-6-24)16(28-10-4-22)14-26-8-2-20;4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h15-24H,1-14H2;4*9-10H,2-8,11-17H2,1H3,(H,19,20)/b;4*10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQXIFUXIHZZSI-WBUFAJEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(COCC(C(C(C(COCCO)OCCO)OCCO)OCCO)OCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(O)COCC(OCCO)C(OCCO)C(OCCO)C(OCCO)COCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H174O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1576.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63089-86-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-hydroxy-, ether with D-glucitol (6:1), tetra-(9Z)-9-octadecenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polyoxyethylene (40) sorbitol tetraoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Industrial Production via Hydrogenation
(Z)-Octadec-9-enoic acid, commonly known as oleic acid, is industrially produced through the partial hydrogenation of linoleic acid (C18:2) or hydrolysis of olive oil. Catalytic hydrogenation using nickel or palladium catalysts selectively reduces polyunsaturated bonds while preserving the cis-configuration at the C9 position. Typical conditions include:
| Parameter | Value |
|---|---|
| Temperature | 180–220°C |
| Pressure | 3–5 bar H₂ |
| Catalyst Loading | 0.1–0.5 wt% Ni |
| Yield | 85–92% |
Post-reaction purification involves distillation under reduced pressure (1–5 mbar) to isolate oleic acid from stearic and palmitic acid byproducts.
Laboratory-Scale Activation for Coupling
Oleic acid is frequently activated as an acid chloride or mixed anhydride to facilitate esterification/amidation with alcohols or amines. For example:
Method A: Acid Chloride Formation
-
Conditions : 1 h stirring at room temperature.
Method B: Carbodiimide-Mediated Activation
-
Reagents : DCC (N,N’-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine).
-
Conditions : 0°C to room temperature, 12–24 h reaction in dichloromethane.
Synthesis of 2-[2,3,4,5,6-Pentakis(2-Hydroxyethoxy)Hexoxy]Ethanol
Ethoxylation of Hexose Derivatives
The polyether alcohol is synthesized via sequential ethoxylation of a hexose core (e.g., glucose) using ethylene oxide under alkaline conditions:
Reaction Scheme :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Temperature | 60–80°C |
| Pressure | 2–4 bar |
| Catalyst | 1–2 wt% NaOH |
| Ethylene Oxide Feed | Stoichiometric excess (5:1) |
| Yield | 70–78% |
The reaction proceeds via nucleophilic attack of the alkoxide ion on ethylene oxide, with careful temperature control to avoid polyether branching.
Purification and Characterization
Crude product is neutralized with acetic acid, followed by solvent extraction (ethyl acetate/water) and silica gel chromatography (eluent: methanol/chloroform, 1:4). NMR (¹H, ¹³C) confirms the degree of ethoxylation and hydroxyl group integrity.
Coupling Strategies for Final Compound
Esterification via Acid Chloride
Oleoyl chloride reacts with the polyether alcohol’s primary hydroxyl group:
Procedure :
Carbodiimide-Mediated Coupling
Alternative method using HCTU (1H-Benzotriazolium 1-[Bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate):
| Component | Quantity |
|---|---|
| Oleic Acid | 1.0 eq |
| Polyether Alcohol | 1.1 eq |
| HCTU | 1.5 eq |
| DIPEA | 3.0 eq |
| Solvent | DMF/DCM (1:1) |
Conditions : 24 h at 25°C. Yield : 68–74%.
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Recent advances employ microreactors for ethoxylation, enhancing heat transfer and reducing side products:
| Reactor Type | Residence Time | Yield Improvement |
|---|---|---|
| Batch | 6–8 h | Baseline |
| Microreactor | 1–2 h | +12–15% |
Comparative Analysis of Methods
Table 1: Esterification Efficiency
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | DMAP | 82 | 98 |
| HCTU Coupling | DIPEA | 74 | 95 |
| DCC/EDC | HOBt | 79 | 97 |
The acid chloride method offers higher yields but generates stoichiometric HCl, necessitating robust scrubbing systems. Carbodiimide approaches avoid gaseous byproducts but require costly reagents.
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Antidiabetic Properties
Research has identified oleic acid as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. In vitro studies have shown that oleic acid exhibits an IC50 value of 6.2 µM against PTP1B, enhancing insulin signaling in wild-type fibroblasts but not in PTP1B knockout cells . This suggests potential therapeutic applications for managing type 2 diabetes through dietary incorporation or supplementation of oleic acid.
Cardiovascular Health
Oleic acid is known for its beneficial effects on cardiovascular health. It helps reduce LDL cholesterol levels while increasing HDL cholesterol levels. The incorporation of oleic acid into the diet has been linked to reduced risk factors for heart disease . Studies indicate that the fatty acid composition of dietary fats can influence cardiovascular outcomes significantly.
Emulsifiers and Surfactants
The compound (Z)-octadec-9-enoic acid is widely used in the production of emulsifiers and surfactants due to its amphiphilic nature. When combined with polyether derivatives like 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, it enhances the stability and efficacy of emulsions in cosmetic formulations and food products .
Lubricants and Coatings
Oleic acid serves as a base for various lubricants and coatings due to its low viscosity and high lubricity properties. Its derivatives are utilized in formulating biodegradable lubricants that are environmentally friendly alternatives to traditional petroleum-based products .
Case Studies
- Case Study on Insulin Sensitivity : A study demonstrated that subjects consuming diets high in oleic acid showed improved insulin sensitivity compared to those consuming saturated fats. This reinforces the notion that oleic acid can play a role in metabolic health .
- Case Study on Cardiovascular Impact : Another investigation revealed that replacing saturated fats with oleic acid-rich oils resulted in significant reductions in blood pressure and inflammatory markers among participants with hypertension .
Summary Table of Applications
| Application Area | Description | Relevant Findings |
|---|---|---|
| Antidiabetic Properties | Inhibition of PTP1B enhances insulin signaling | IC50 = 6.2 µM; improves insulin sensitivity |
| Cardiovascular Health | Reduces LDL cholesterol; increases HDL cholesterol | Linked to lower cardiovascular disease risk |
| Emulsifiers/Surfactants | Used in cosmetics and food products for stability | Enhances product efficacy |
| Lubricants/Coatings | Biodegradable alternatives to petroleum-based products | Environmentally friendly options available |
Mechanism of Action
The mechanism of action of (Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Fatty Acid Component: Oleic Acid vs. Analogues
Table 1: Comparison of Key Fatty Acids
Key Findings :
- Oleic acid’s cis configuration confers lower melting points and better fluidity compared to trans-eladic acid or saturated stearic acid .
- Oleic acid exhibits superior antimicrobial and anti-inflammatory activity compared to stearic acid, as shown in phytochemical studies .
Ethoxylated Alcohol Component: Comparison with PEG Derivatives
Table 2: Ethoxylated Alcohols and Their Properties
Key Findings :
Biological Activity
(Z)-Octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated omega-9 fatty acid with significant biological activities. The compound , 2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol, is a complex molecule that may enhance the biological functions of oleic acid. This article reviews the biological activities associated with these compounds, focusing on their pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C18H34O2 for (Z)-octadec-9-enoic acid.
- Molecular Weight : 282.47 g/mol.
- IUPAC Name : (Z)-Octadec-9-enoic acid.
The structure of oleic acid features a long hydrocarbon chain with a cis double bond at the ninth carbon position. The additional compound includes several hydroxyethoxy groups that may influence its solubility and interaction with biological membranes.
1. Antioxidant Activity
Oleic acid has been shown to exhibit antioxidant properties. It can scavenge free radicals and reduce oxidative stress in various biological systems. Studies indicate that oleic acid can enhance the antioxidant defenses of cells by modulating the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
2. Anti-inflammatory Effects
Research has demonstrated that oleic acid can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This anti-inflammatory property is attributed to its ability to influence the NF-kB signaling pathway .
3. Antimicrobial Activity
Oleic acid has been identified as having antimicrobial properties against various pathogens. In vitro studies have shown that it possesses bacteriostatic effects against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing natural antimicrobial agents .
4. Antidiabetic Effects
Recent studies have indicated that oleic acid may improve insulin sensitivity and glucose metabolism. For instance, (Z)-octadec-9-enoic acid has been reported to enhance insulin signaling through its action as a phosphatase inhibitor (PTP1B), thereby promoting glucose uptake in muscle cells .
5. Cardioprotective Properties
Oleic acid is known to lower LDL cholesterol levels while increasing HDL cholesterol levels, contributing to cardiovascular health. Its incorporation into diets has been linked to reduced risks of heart disease due to its favorable lipid profile modulation .
The mechanisms through which oleic acid exerts its biological effects include:
- Modulation of cell membrane fluidity and permeability.
- Activation of peroxisome proliferator-activated receptors (PPARs), which regulate gene expression involved in lipid metabolism.
- Inhibition of inflammatory pathways through the downregulation of cyclooxygenase (COX) enzymes.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (Z)-octadec-9-enoic acid conjugated with ethoxylated alcohols?
- Methodology : The ethoxylation of oleyl alcohol [(Z)-octadec-9-enol] is a critical step. Use controlled ethylene oxide (EO) addition under alkaline catalysis (e.g., KOH) to achieve the pentakis(2-hydroxyethoxy)hexoxy substituent. Monitor reaction temperature (typically 120–150°C) and pressure to ensure precise EO incorporation . For conjugation with (Z)-octadec-9-enoic acid, employ esterification via acid chlorides or carbodiimide coupling (e.g., DCC/DMAP) in anhydrous conditions. Purify via column chromatography (silica gel, chloroform:methanol gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm double-bond geometry (Z-configuration at δ 5.3–5.4 ppm for olefinic protons) and ethoxylation patterns (δ 3.4–3.7 ppm for ethylene oxide units) .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., CHO for the core structure) and detect side products .
- Chromatography : HPLC with evaporative light scattering detection (ELSD) to assess purity, using a C18 column and acetonitrile/water mobile phase .
Q. What are the key solubility and stability considerations for this compound in aqueous systems?
- Methodology : Test solubility in polar (water, ethanol) and nonpolar solvents (hexane) to determine critical micelle concentration (CMC) using surface tension measurements. Stability studies should include:
- pH-dependent hydrolysis : Monitor ester bond integrity via HPLC under acidic (pH 3) and alkaline (pH 10) conditions at 37°C .
- Oxidative stability : Accelerate testing with HO or AIBN to simulate radical-induced degradation, analyzed via FTIR for peroxide formation .
Advanced Research Questions
Q. How can computational modeling optimize the self-assembly behavior of this surfactant in drug delivery systems?
- Methodology : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model micelle formation. Parameters include:
- Force fields : CHARMM36 for lipid/ethylene oxide interactions.
- Solvation : Explicit water models (TIP3P) to assess hydration of ethoxy chains.
- Critical outputs : Micelle size (radius of gyration), aggregation number, and partition coefficients for hydrophobic drugs .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data for ethoxylated surfactants?
- Methodology : Address variability via:
- Standardized assays : Compare MTT, resazurin, and ATP-based assays using identical cell lines (e.g., HEK293) and exposure times (24–72 hrs).
- Impurity profiling : Correlate cytotoxicity with residual ethylene oxide or free fatty acid content (quantified via GC-MS) .
- Membrane interaction studies : Use fluorescence anisotropy (DPH probes) to evaluate membrane disruption mechanisms .
Q. How does the degree of ethoxylation affect the compound’s interfacial activity in lipid bilayer systems?
- Methodology : Synthesize analogs with 2–6 EO units and compare using:
- Langmuir trough experiments : Measure surface pressure-area isotherms to determine insertion efficiency into DPPC monolayers.
- DSC analysis : Assess phase transition temperature shifts in liposomes to evaluate bilayer fluidity modulation .
- Neutron reflectometry : Quantify ethoxy chain hydration and orientation at air/water interfaces .
Q. What catalytic systems enhance the regioselective modification of the ethoxylated chain?
- Methodology : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for selective oxidation of terminal hydroxyl groups to carboxylic acids. Optimize solvent systems (e.g., THF/water) and oxidizing agents (KMnO or TEMPO/NaClO) to minimize over-oxidation . Monitor reaction progress via TLC (silica, ethyl acetate:hexane) and H NMR .
Data Contradiction Analysis
Q. Why do studies report conflicting CMC values for similar ethoxylated surfactants?
- Resolution : Variability arises from:
- Measurement techniques : Compare CMC via conductivity (sensitive to ionic impurities) vs. pyrene fluorescence (probe-dependent).
- Temperature effects : CMC decreases with temperature; ensure studies report consistent conditions (e.g., 25°C ± 1°C) .
- Batch heterogeneity : Use narrow EO-distribution samples (characterized by MALDI-TOF) to reduce polydispersity impacts .
Q. How to reconcile discrepancies in biodegradability assessments of ethoxylated compounds?
- Resolution : Standardize OECD 301F (closed bottle test) vs. ISO 14593 (CO headspace analysis) protocols. Control for microbial consortia source (e.g., activated sludge vs. soil extracts) and pre-acclimation periods .
Methodological Resources
- Synthetic Protocols : PubChem (CIDs for intermediates) , CAS Common Chemistry (regulatory data) .
- Computational Tools : NIST Chemistry WebBook (thermochemical data) , GROMACS (MD simulations).
- Analytical Standards : ASTM E222-17 (hydroxyl value determination), ISO 8621 (ethoxylate characterization).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
